

L-Alanyl-L-norleucine: A Comprehensive Physicochemical and Methodological Guide

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Compound of Interest

Compound Name: *L-Alanyl-L-norleucine*

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For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the physicochemical properties of the dipeptide **L-Alanyl-L-norleucine**. This document collates available computed and experimental data for the dipeptide and its constituent amino acids, L-alanine and L-norleucine. Furthermore, it outlines detailed, adaptable protocols for its synthesis, purification, and analysis, and presents a representative signaling pathway to contextualize its potential biological interactions.

Physicochemical Properties

The physicochemical properties of **L-Alanyl-L-norleucine** are crucial for its handling, formulation, and mechanism of action in biological systems. While experimental data for the dipeptide is limited, a combination of computed values and experimental data for its constituent amino acids provides a comprehensive profile.

General Properties

Property	L-Alanyl-L-norleucine	L-Alanine	L-Norleucine
Molecular Formula	C ₉ H ₁₈ N ₂ O ₃ [1]	C ₃ H ₇ NO ₂ [2]	C ₆ H ₁₃ NO ₂ [3]
Molecular Weight	202.25 g/mol [1]	89.09 g/mol [2]	131.17 g/mol [4]
IUPAC Name	(2S)-2-[[[(2S)-2-aminopropanoyl]amino]hexanoic acid[1]	(2S)-2-aminopropanoic acid[2]	(2S)-2-aminohexanoic acid[3]
CAS Number	3303-37-5	56-41-7[2]	327-57-1[4]

Solubility and Partition Coefficient

Property	L-Alanyl-L-norleucine (Computed)	L-Alanine (Experimental)	L-Norleucine (Experimental)
Water Solubility	Data not available	164 g/L at 25 °C[2]	16 g/L at 23 °C[3]
XLogP3	-2.7[1]	-3.0	-1.7

Acid-Base Properties and Melting Point

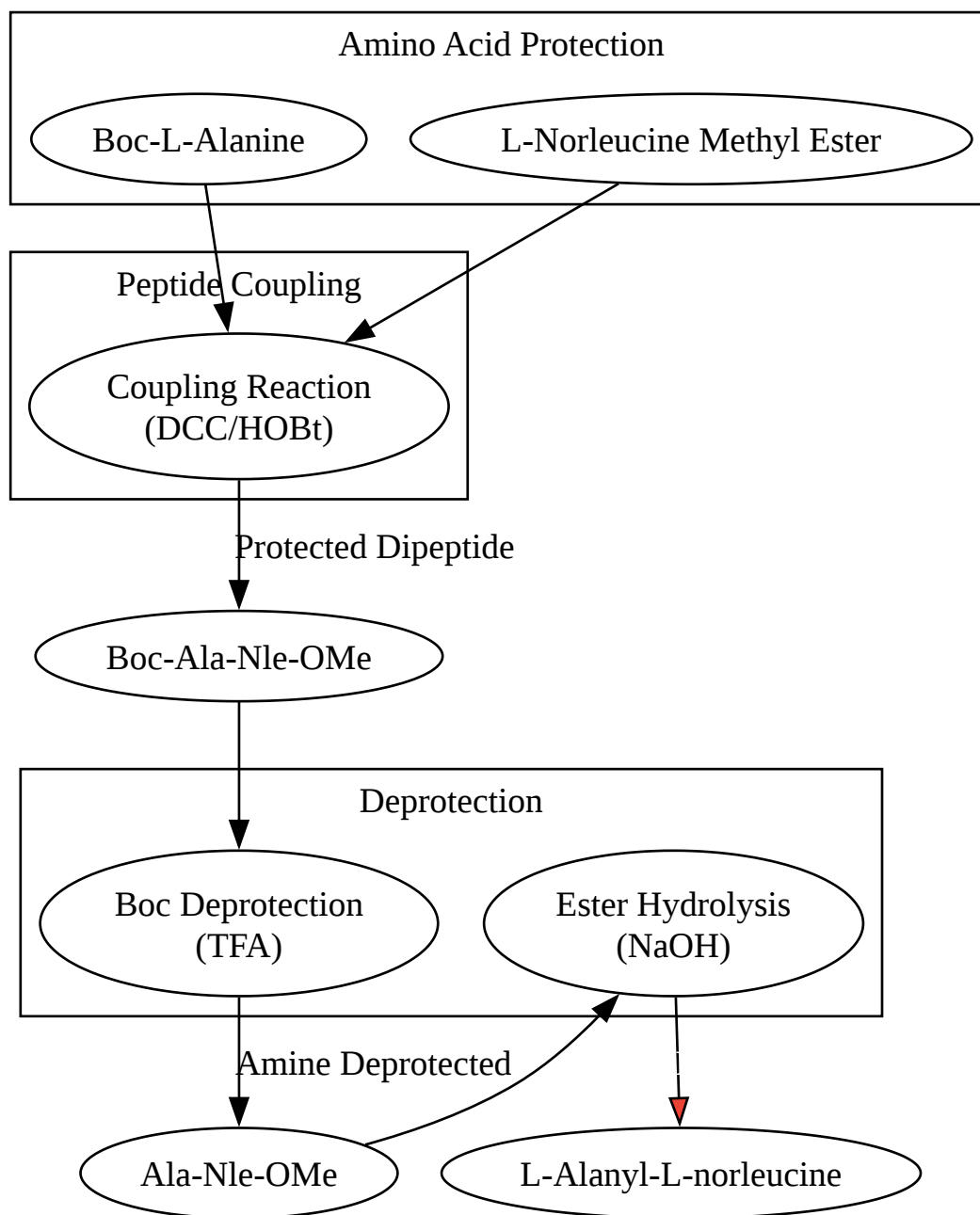
Property	L-Alanyl-L-norleucine (Predicted)	L-Alanine (Experimental)	L-Norleucine (Experimental)
pKa (Carboxyl)	~2-3	2.35[5]	2.39[3]
pKa (Amino)	~9-10	9.87[5]	9.76[3]
Melting Point	Data not available	>300 °C (decomposes)[2]	>300 °C (decomposes)[4][6][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **L-Alanyl-L-norleucine**. These protocols are based on standard peptide chemistry and can be adapted based on available laboratory equipment and reagents.

Synthesis of L-Alanyl-L-norleucine

A common method for dipeptide synthesis is the coupling of N-protected and C-protected amino acids followed by deprotection.



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Caption: Workflow for the purification of **L-Alanyl-L-norleucine** using HPLC.

Instrumentation and Conditions:

- HPLC System: A preparative HPLC system with a UV detector.
- Column: A reverse-phase C18 column is typically used for peptides.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a set time (e.g., 5% to 95% B over 30 minutes). The optimal gradient should be determined empirically.
- Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues were present).
- Procedure:
 - Dissolve the crude peptide in a minimal amount of the mobile phase.
 - Inject the sample onto the equilibrated HPLC column.
 - Run the gradient elution and collect fractions corresponding to the major peak.
 - Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
 - Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Analytical Methods

NMR spectroscopy is used to confirm the structure of the synthesized dipeptide.

Expected ^1H NMR Chemical Shifts (in D_2O):

- Alanine- αH : ~4.0-4.3 ppm (quartet)
- Alanine- βH_3 : ~1.4-1.6 ppm (doublet)

- Norleucine- α H: ~ 4.1 - 4.4 ppm (triplet)
- Norleucine- β H₂: ~ 1.7 - 1.9 ppm (multiplet)
- Norleucine- γ H₂: ~ 1.2 - 1.4 ppm (multiplet)
- Norleucine- δ H₂: ~ 1.2 - 1.4 ppm (multiplet)
- Norleucine- ϵ H₃: ~ 0.8 - 1.0 ppm (triplet)

Expected ^{13}C NMR Chemical Shifts (in D_2O):

- Alanine-C α : ~ 51 - 53 ppm
- Alanine-C β : ~ 18 - 20 ppm
- Alanine-C=O: ~ 175 - 178 ppm
- Norleucine-C α : ~ 55 - 57 ppm
- Norleucine-C β : ~ 32 - 34 ppm
- Norleucine-C γ : ~ 28 - 30 ppm
- Norleucine-C δ : ~ 22 - 24 ppm
- Norleucine-C ϵ : ~ 14 - 16 ppm
- Norleucine-C=O: ~ 177 - 180 ppm

Note: Actual chemical shifts can vary depending on the solvent, pH, and temperature.

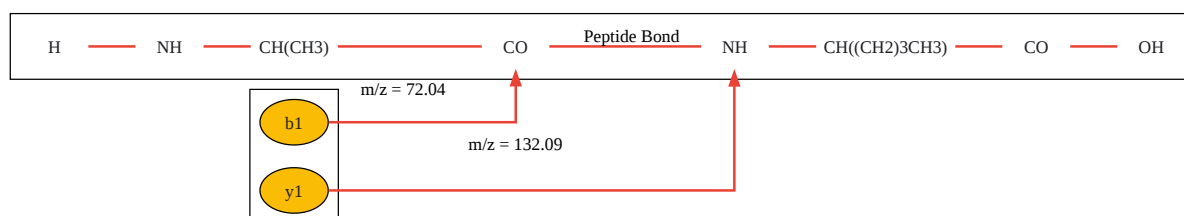
Mass spectrometry is used to confirm the molecular weight and sequence of the dipeptide.

Expected Mass-to-Charge Ratios (m/z):

- $[\text{M}+\text{H}]^+$: 203.13
- $[\text{M}+\text{Na}]^+$: 225.11

Fragmentation Analysis: In tandem MS (MS/MS), characteristic fragment ions (b- and y-ions) would be observed, confirming the amino acid sequence.

Expected MS/MS Fragmentation



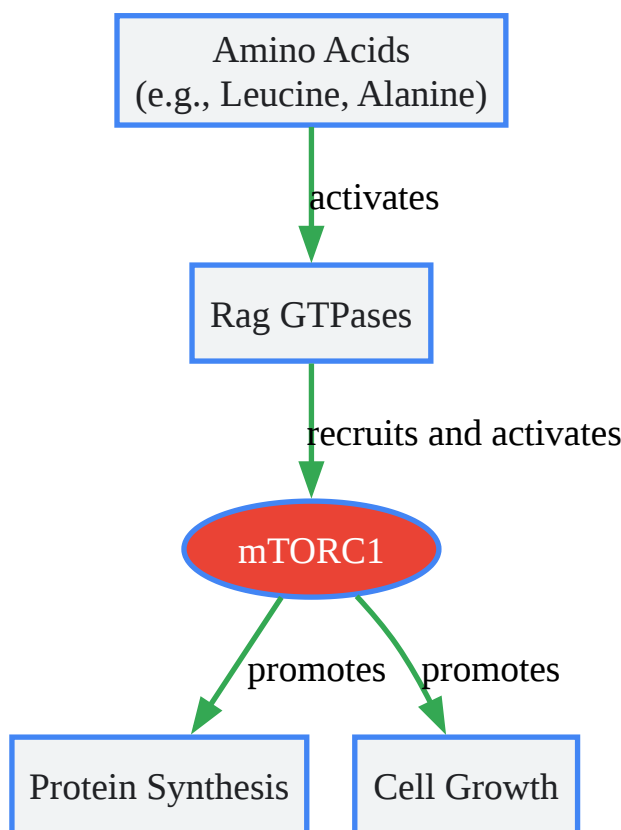
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Caption: Expected b- and y-ion fragmentation of **L-Alanyl-L-norleucine** in MS/MS.

Biological Context and Signaling

While specific signaling pathways for **L-Alanyl-L-norleucine** have not been elucidated, dipeptides are primarily absorbed in the intestine via the PepT1 transporter. Once inside the enterocytes, they can be hydrolyzed into their constituent amino acids, which then enter the bloodstream. L-alanine and L-norleucine can then participate in various metabolic and signaling pathways. For instance, L-alanine is involved in the glucose-alanine cycle, and branched-chain amino acids, which are structurally similar to norleucine, are known to activate the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.

Representative Amino Acid Signaling Pathway (mTORC1)



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Caption: A simplified diagram of the mTORC1 signaling pathway activated by amino acids.

Conclusion

This guide provides a foundational understanding of the physicochemical properties of **L-Alanyl-L-norleucine**, along with practical methodologies for its synthesis, purification, and characterization. While further experimental investigation is required to fully elucidate its properties and biological functions, the information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The provided protocols and data can guide future studies and applications of this dipeptide.

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